8-Methoxy-5,6-dihydrobenzo[h]quinazolin-2-amine
Overview
Description
8-Methoxy-5,6-dihydrobenzo[h]quinazolin-2-amine is a heterocyclic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline core with a methoxy group at the 8th position and an amine group at the 2nd position. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Mechanism of Action
Target of Action
The primary target of 8-Methoxy-5,6-dihydrobenzo[h]quinazolin-2-amine is the fibroblast growth factor receptor (FGFR) . FGFRs are a family of receptor tyrosine kinases involved in a variety of cellular processes, including the regulation of cell growth, differentiation, and angiogenesis .
Mode of Action
This compound acts as a tyrosine kinase inhibitor . It blocks the activity of enzymes known as tyrosine kinases, particularly those present in FGFRs . By selectively inhibiting these enzymes, the compound can prevent the autophosphorylation and downstream signaling of FGFRs .
Biochemical Pathways
The inhibition of FGFRs by this compound affects several biochemical pathways. These include pathways involved in cell growth and proliferation, angiogenesis, and differentiation . The compound’s action on these pathways can lead to the suppression of cancer cell growth and the induction of apoptosis .
Result of Action
The result of this compound’s action is the inhibition of cancer cell growth and the induction of apoptosis . By selectively inhibiting FGFRs, the compound can target cancer cells while sparing healthy cells .
Biochemical Analysis
Biochemical Properties
8-Methoxy-5,6-dihydrobenzo[h]quinazolin-2-amine has been identified as a fibroblast growth factor receptor (FGFR) tyrosine kinase inhibitor . This means it interacts with FGFR tyrosine kinases, which are enzymes that play a crucial role in cell signaling pathways . By inhibiting these enzymes, this compound can influence biochemical reactions within the cell .
Cellular Effects
The cellular effects of this compound are primarily related to its role as an FGFR tyrosine kinase inhibitor . FGFRs are found on the surface of cells and are involved in the growth and spread of cancer cells . By blocking the tyrosine kinases in the FGFR receptors, this compound is expected to prevent or slow the growth of cancer cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to FGFR tyrosine kinases and inhibiting their activity . This prevents the receptor’s extracellular domain from ligand binding, preventing receptor dimerization, and hence preventing extracellular growth factor (EGF) and transforming growth factor-a (TGF-a) action .
Temporal Effects in Laboratory Settings
It has been noted that FGFR inhibitors like this compound exhibit robust cellular pharmacodynamic inhibition as well as in vitro anti-proliferative effects in cells dependent on FGFR .
Metabolic Pathways
As an FGFR tyrosine kinase inhibitor, it likely interacts with enzymes and cofactors involved in cell signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxy-5,6-dihydrobenzo[h]quinazolin-2-amine typically involves the condensation of appropriate starting materials. One common method involves the condensation of 2-aminobenzylamine with 8-methoxy-2-nitrobenzaldehyde under acidic conditions, followed by reduction of the resulting nitro compound to the corresponding amine . Another method involves the Claisen-Schmidt condensation of 8-methoxy-2-hydroxybenzaldehyde with an appropriate amine, followed by cyclization and reduction steps .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
8-Methoxy-5,6-dihydrobenzo[h]quinazolin-2-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group in the precursor can be reduced to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: 8-Hydroxy-5,6-dihydrobenzo[h]quinazolin-2-amine.
Reduction: this compound (from nitro precursor).
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Comparison with Similar Compounds
8-Methoxy-5,6-dihydrobenzo[h]quinazolin-2-amine can be compared with other quinazoline derivatives:
9-Bromo-4-(6-methoxypyridin-2-yl)-5,6-dihydrobenzo[h]quinazolin-2-amine: Similar structure but with a bromine substituent, showing different biological activities.
N,6-Diphenyl-5,6-dihydrobenzo[h]quinazolin-2-amine: Another FGFR inhibitor with different substituents, leading to variations in potency and selectivity.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its biological activity.
Properties
IUPAC Name |
8-methoxy-5,6-dihydrobenzo[h]quinazolin-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-17-10-4-5-11-8(6-10)2-3-9-7-15-13(14)16-12(9)11/h4-7H,2-3H2,1H3,(H2,14,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJKQUGYBWAQXHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=NC(=NC=C3CC2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20295037 | |
Record name | 8-methoxy-5,6-dihydrobenzo[h]quinazolin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20295037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14623-49-5 | |
Record name | NSC99375 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99375 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 8-methoxy-5,6-dihydrobenzo[h]quinazolin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20295037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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